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Compound of Interest

Compound Name: Amino-PEG7-amine

Cat. No.: B605469 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Amino-PEG7-amine (CAS

Number: 332941-25-0), a homobifunctional crosslinker widely utilized in bioconjugation,

PEGylation, and drug delivery systems. This document details its chemical and physical

properties, lists key suppliers, and provides representative experimental protocols for its

application in research and development.

Core Properties and Specifications
Amino-PEG7-amine is a hydrophilic polyethylene glycol (PEG) linker containing two primary

amine groups at each end of a seven-unit PEG chain. This structure allows for the covalent

conjugation of two molecules, making it an invaluable tool for creating well-defined

bioconjugates. The PEG spacer enhances the solubility and stability of the resulting conjugate

while reducing potential immunogenicity.

Table 1: Chemical and Physical Properties of Amino-PEG7-amine
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Property Value

CAS Number 332941-25-0

Molecular Formula C16H36N2O7

Molecular Weight 368.47 g/mol [1]

Appearance Colorless or light yellow oil[1]

Purity Typically ≥95%

Solubility
Soluble in DCM, THF, acetonitrile, DMF, and

DMSO[1]

Storage Conditions -20°C[2]

Key Applications in Research and Drug
Development
The bifunctional nature of Amino-PEG7-amine makes it a versatile reagent in several scientific

disciplines:

Bioconjugation: The primary amine groups readily react with various functional groups, such

as carboxylic acids and N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.

This allows for the crosslinking of proteins, peptides, and other biomolecules.

PEGylation: The introduction of the PEG spacer can improve the pharmacokinetic and

pharmacodynamic properties of therapeutic molecules. PEGylation can increase the

hydrodynamic radius of a drug, reducing its renal clearance and extending its circulation half-

life. It can also shield the molecule from proteolytic degradation and reduce its

immunogenicity.

Drug Delivery: Amino-PEG7-amine can be used as a linker to conjugate drugs to targeting

moieties, such as antibodies or peptides, to create targeted drug delivery systems like

antibody-drug conjugates (ADCs). It can also be used to functionalize nanoparticles and

liposomes for drug encapsulation and delivery.
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Supplier Information
A variety of chemical suppliers offer Amino-PEG7-amine for research and development

purposes. The following table lists some of the key suppliers.

Table 2: Prominent Suppliers of Amino-PEG7-amine

Supplier Website

BroadPharm --INVALID-LINK--

AxisPharm --INVALID-LINK--

Chem-Impex --INVALID-LINK--

Conju-Probe --INVALID-LINK--

DC Chemicals --INVALID-LINK--

Experimental Protocols
The following are representative protocols for the use of Amino-PEG7-amine in bioconjugation

reactions. These should be considered as starting points and may require optimization for

specific applications.

Protocol 1: Amide Coupling of Amino-PEG7-amine to a
Carboxylic Acid-Containing Molecule using EDC/NHS
Chemistry
This protocol describes the activation of a carboxyl group with EDC and NHS to form a reactive

NHS ester, which then readily reacts with the primary amines of Amino-PEG7-amine.

Materials:

Carboxylic acid-containing molecule

Amino-PEG7-amine

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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N-hydroxysuccinimide (NHS)

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

Quenching Buffer: 1 M Tris-HCl, pH 8.0

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

Preparation of Reagents:

Dissolve the carboxylic acid-containing molecule in Activation Buffer.

Dissolve Amino-PEG7-amine in Coupling Buffer.

Prepare fresh stock solutions of EDC and NHS in anhydrous DMF or DMSO.

Activation of Carboxylic Acid:

Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS to the carboxylic

acid solution.

Incubate the reaction mixture for 15-30 minutes at room temperature to form the NHS

ester.

Conjugation Reaction:

Add the activated carboxylic acid solution to the Amino-PEG7-amine solution. A 10- to

20-fold molar excess of the activated molecule to Amino-PEG7-amine is a common

starting point.

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle

stirring.

Quenching the Reaction:
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Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM Tris.

Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.

Purification:

Purify the resulting conjugate using appropriate methods such as dialysis, size-exclusion

chromatography, or HPLC.

Protocol 2: Reaction of Amino-PEG7-amine with an NHS
Ester-Activated Molecule
This protocol is a more direct approach when starting with a pre-activated NHS ester.

Materials:

NHS ester-activated molecule

Amino-PEG7-amine

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

Quenching Buffer: 1 M Tris-HCl, pH 8.0

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

Preparation of Reagents:

Dissolve the NHS ester-activated molecule in anhydrous DMF or DMSO immediately

before use.

Dissolve Amino-PEG7-amine in Coupling Buffer.

Conjugation Reaction:

Add the NHS ester solution to the Amino-PEG7-amine solution. A 10- to 20-fold molar

excess of the NHS ester is a common starting point.
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Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle

stirring.

Quenching the Reaction:

Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM Tris.

Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.

Purification:

Purify the resulting conjugate using appropriate methods such as dialysis, size-exclusion

chromatography, or HPLC.

Visualizing Workflows and Concepts
The following diagrams illustrate a typical experimental workflow and a key concept related to

the application of Amino-PEG7-amine.
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Caption: Workflow for homobifunctional crosslinking using Amino-PEG7-amine.
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Caption: Conceptual diagram of PEGylation benefits for a therapeutic molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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